Valategrast

描述

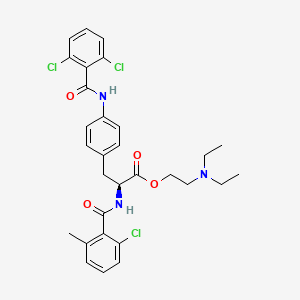

Structure

3D Structure

属性

IUPAC Name |

2-(diethylamino)ethyl (2S)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32Cl3N3O4/c1-4-36(5-2)16-17-40-30(39)25(35-28(37)26-19(3)8-6-9-22(26)31)18-20-12-14-21(15-13-20)34-29(38)27-23(32)10-7-11-24(27)33/h6-15,25H,4-5,16-18H2,1-3H3,(H,34,38)(H,35,37)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVNFRFMDNFPOM-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C(CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl)NC(=O)C3=C(C=CC=C3Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC(=O)[C@H](CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl)NC(=O)C3=C(C=CC=C3Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32Cl3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220847-86-9 | |

| Record name | Valategrast [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220847869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VALATEGRAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06DM4KX7JG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Valategrast: A Technical Overview of a Dual α4β1/α4β7 Integrin Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valategrast (also known as R-411) is a potent, orally active small molecule that functions as a dual antagonist of the α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins. Integrins are a class of transmembrane receptors that mediate cell-cell and cell-extracellular matrix (ECM) interactions, playing a crucial role in leukocyte trafficking and inflammation. By targeting both α4β1 and α4β7, this compound was investigated for its therapeutic potential in inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD), where the migration and accumulation of leukocytes in the airways are key pathological features.[1][2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity.

Following oral administration, this compound is rapidly and completely converted into its active metabolite, RO0270608.[4] This active form is responsible for the dual antagonism of α4β1 and α4β7 integrins.[4] It is important to note that the clinical development of this compound for asthma was discontinued in the early phases.

Mechanism of Action: Dual Inhibition of α4 Integrins

This compound, through its active metabolite RO0270608, competitively inhibits the binding of α4β1 and α4β7 integrins to their respective ligands.

-

α4β1 (VLA-4): This integrin is expressed on the surface of various leukocytes, including eosinophils, lymphocytes, and monocytes. It primarily binds to Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on the surface of activated endothelial cells in response to inflammatory cytokines. This interaction is a critical step in the recruitment of these inflammatory cells from the bloodstream into inflamed tissues, such as the airways in asthma. By blocking the α4β1-VCAM-1 interaction, this compound impedes this crucial step in the inflammatory cascade.

-

α4β7: This integrin is predominantly expressed on a subset of lymphocytes and plays a key role in their trafficking to mucosal tissues, including the gut and, to some extent, the airways. Its primary ligand is the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is expressed on the endothelium of post-capillary venules in these tissues. Inhibition of the α4β7-MAdCAM-1 interaction is thought to reduce the accumulation of lymphocytes in mucosal tissues.

The dual antagonism of both α4β1 and α4β7 suggests a broad anti-inflammatory potential by targeting the trafficking of multiple leukocyte populations to sites of inflammation.

Quantitative Data

| Parameter | Description | α4β1 | α4β7 |

| IC50 (nM) | The concentration of the antagonist required to inhibit 50% of the integrin-ligand binding in in vitro assays. | Data not available | Data not available |

| Ki (nM) | The inhibition constant, representing the affinity of the antagonist for the integrin receptor. | Data not available | Data not available |

Pharmacokinetic parameters from early-phase clinical trials would typically include:

| Parameter | Description | Value |

| Tmax (h) | Time to reach maximum plasma concentration. | Data not available |

| Cmax (ng/mL) | Maximum plasma concentration. | Data not available |

| t1/2 (h) | Elimination half-life. | Data not available |

| AUC (ng·h/mL) | Area under the plasma concentration-time curve, a measure of total drug exposure. | Data not available |

| Bioavailability (%) | The fraction of the administered dose that reaches systemic circulation. | Data not available |

Signaling Pathways and Inhibition

The binding of α4 integrins to their ligands initiates intracellular signaling cascades that are crucial for cell adhesion, migration, and activation. This compound, by blocking this initial binding, prevents the downstream signaling events.

α4β1 Signaling Pathway

Engagement of α4β1 with VCAM-1 triggers a signaling cascade that often involves the recruitment and activation of Focal Adhesion Kinase (FAK) and Src family kinases. This leads to the phosphorylation of downstream targets like paxillin and p130Cas, resulting in cytoskeletal rearrangement and enhanced cell motility.

α4β7 Signaling Pathway

The interaction of α4β7 with MAdCAM-1 also initiates a signaling cascade that facilitates lymphocyte adhesion and migration to mucosal tissues. This pathway involves the tyrosine phosphorylation of key signaling molecules, including paxillin and p105(Cas-L), a member of the Cas protein family.

Experimental Protocols

The characterization of a dual integrin antagonist like this compound involves a suite of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.

In Vitro Cell Adhesion Assay

This assay is fundamental to assessing the ability of this compound to block the adhesion of leukocytes to endothelial ligands.

Objective: To quantify the inhibition of α4β1-VCAM-1 and α4β7-MAdCAM-1 mediated cell adhesion by this compound.

Methodology:

-

Plate Coating: 96-well plates are coated with either recombinant human VCAM-1 or MAdCAM-1. Non-specific binding sites are blocked with a solution like bovine serum albumin (BSA).

-

Cell Preparation: A leukocyte cell line expressing the target integrins (e.g., Jurkat cells for α4β1, RPMI 8866 for α4β7) is labeled with a fluorescent dye (e.g., Calcein-AM).

-

Incubation: The labeled cells are pre-incubated with varying concentrations of this compound (or its active metabolite) or a vehicle control.

-

Adhesion: The cell suspension is then added to the coated wells and incubated to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by a standardized washing procedure.

-

Quantification: The fluorescence of the remaining adherent cells in each well is measured using a fluorescence plate reader.

-

Data Analysis: The percentage of adhesion inhibition is calculated for each concentration of this compound, and an IC50 value is determined by fitting the data to a dose-response curve.

Receptor Occupancy Assay by Flow Cytometry

This assay is crucial for determining the extent and duration of target engagement by this compound in a physiological setting, often using whole blood samples.

Objective: To measure the percentage of α4β1 and α4β7 integrins on the surface of leukocytes that are bound by this compound.

Methodology:

-

Sample Collection: Whole blood is collected from subjects at various time points after administration of this compound.

-

Staining for Free Receptors: A fluorescently labeled antibody that competes with this compound for binding to the integrin is added to an aliquot of the blood sample. The amount of antibody binding is inversely proportional to the amount of this compound bound to the receptors.

-

Staining for Total Receptors: To determine the total number of receptors, one of two approaches is typically used:

-

Non-competing Antibody: A fluorescently labeled antibody that binds to a different epitope on the integrin (one that is not blocked by this compound) is used.

-

Saturation Method: An aliquot of the blood sample is incubated with a saturating concentration of this compound to block all available binding sites. A labeled secondary antibody that detects this compound is then used to measure the total receptor level.

-

-

Cell Staining: Antibodies to specific leukocyte markers (e.g., CD45, CD3, CD4) are included to allow for the analysis of receptor occupancy on different cell populations.

-

Flow Cytometry Analysis: The samples are analyzed on a flow cytometer to quantify the fluorescence intensity on the target leukocyte populations.

-

Data Analysis: The percentage of receptor occupancy is calculated using the following formula: % Receptor Occupancy = (1 - [Free Receptors / Total Receptors]) * 100

Conclusion

This compound is a well-characterized dual α4β1/α4β7 integrin antagonist that demonstrated potential in preclinical models of inflammatory diseases like asthma by targeting key leukocyte trafficking pathways. The technical approaches outlined in this guide, including in vitro adhesion assays and in vivo receptor occupancy studies, are standard and essential methodologies for the evaluation of such targeted therapies. Although its clinical development for asthma was halted, the study of this compound has contributed to the understanding of the role of α4 integrins in inflammation and the strategies for their therapeutic targeting.

References

- 1. Laminar Flow-based Assays to Investigate Leukocyte Recruitment on Cultured Vascular Cells and Adherent Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Measuring Leukocyte Adhesion to (Primary) Endothelial Cells after Photon and Charged Particle Exposure with a Dedicated Laminar Flow Chamber [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Lymphocyte binding to MAdCAM-1 via alpha4beta7 integrin activates a signal transduction pathway involving tyrosine phosphorylation of paxillin and p105(Cas-L) - PubMed [pubmed.ncbi.nlm.nih.gov]

Valategrast's Active Metabolite RO0270608: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valategrast (formerly known as R411) is an orally administered prodrug that undergoes rapid and complete biotransformation to its active metabolite, RO0270608. This active compound functions as a potent dual antagonist of α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins, key mediators in the inflammatory cascade. By inhibiting the interaction of these integrins with their respective ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), RO0270608 effectively modulates leukocyte adhesion and trafficking to sites of inflammation. This technical guide provides a comprehensive overview of RO0270608, including its mechanism of action, available quantitative data, and detailed experimental protocols for key assays, alongside visualizations of relevant biological pathways and experimental workflows.

Introduction

Inflammatory diseases such as asthma and inflammatory bowel disease are characterized by the excessive recruitment of leukocytes to affected tissues. The α4 integrins, α4β1 and α4β7, play a critical role in this process by mediating the adhesion of leukocytes to the vascular endothelium, a prerequisite for their subsequent extravasation. RO0270608, the active metabolite of the prodrug this compound, is a small molecule antagonist designed to inhibit the function of both α4β1 and α4β7 integrins. This dual antagonism offers a promising therapeutic strategy for a range of inflammatory conditions.

Mechanism of Action

RO0270608 exerts its anti-inflammatory effects by competitively binding to the α4 subunit of the α4β1 and α4β7 integrins. This binding prevents the interaction of these integrins with their ligands, VCAM-1 and MAdCAM-1, which are expressed on the surface of endothelial cells in inflamed tissues. The inhibition of this interaction disrupts the tethering, rolling, and firm adhesion of leukocytes to the blood vessel wall, thereby reducing their infiltration into the surrounding tissue and mitigating the inflammatory response.

Signaling Pathway

The binding of α4β7 integrin to its ligand, MAdCAM-1, initiates an intracellular signaling cascade that involves the tyrosine phosphorylation of several key proteins, including paxillin and p105(Cas-L). This signaling is crucial for the subsequent cellular responses, such as cell adhesion and migration. RO0270608, by blocking the initial ligand-integrin interaction, prevents the activation of this downstream signaling pathway.

Figure 1: RO0270608 Inhibition of α4β7 Integrin Signaling

Quantitative Data

The following tables summarize the available quantitative data for RO0270608 and comparative compounds.

| Parameter | Value | Assay |

| RO0270608 | ||

| IC50 (α4β7-mediated cell adhesion) | 33 nM | Inhibition of cell adhesion |

| IC50 (T-cell proliferation) | 30 nM | Human T-cell VCAM/anti-CD3 costimulation assay |

| Absolute Bioavailability (from oral this compound) | 27% ± 4% | Pharmacokinetic study in healthy volunteers |

| Terminal Half-life | 7.33 ± 2.29 hours | Pharmacokinetic study in healthy volunteers |

| Comparative Dual α4β1/α4β7 Antagonists | ||

| TR14035 | ||

| IC50 (human α4β7 binding to 125I-MAdCAM-Ig) | 0.75 nM | Radioligand binding assay |

| IC50 (α4β7-expressing RPMI-8866 cell binding to MAdCAM-Ig under shear flow) | 0.1 µM | In vitro flow cytometry-based adhesion assay |

| Compound 1 | ||

| IC50 (human α4β7 binding to 125I-MAdCAM-Ig) | 2.93 nM | Radioligand binding assay |

| IC50 (α4β7-expressing RPMI-8866 cell binding to MAdCAM-Ig under shear flow) | 1 µM | In vitro flow cytometry-based adhesion assay |

Note: Specific binding affinity (Kd) values for RO0270608 to α4β1/VCAM-1 and α4β7/MAdCAM-1 are not publicly available at the time of this writing.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Biotransformation of this compound to RO0270608

This compound is a prodrug that is converted to its active metabolite, RO0270608, through esterase-mediated hydrolysis. While a specific, detailed protocol for this conversion is not publicly available, a general workflow can be inferred.

Figure 2: General Workflow for this compound Biotransformation

General Protocol:

-

Incubation: this compound is incubated with a source of esterases, such as human liver microsomes or plasma, in a buffered solution at 37°C.

-

Time Points: Aliquots of the reaction mixture are taken at various time points.

-

Reaction Quenching: The enzymatic reaction is stopped, typically by the addition of a cold organic solvent like acetonitrile.

-

Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant containing the analyte is collected.

-

LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the amount of RO0270608 produced over time.

Cell Adhesion Assay

This assay measures the ability of RO0270608 to inhibit the adhesion of leukocytes to endothelial ligands.

Materials:

-

Leukocytic cell line expressing α4β1 and α4β7 (e.g., RPMI-8866)

-

Recombinant human VCAM-1 and MAdCAM-1

-

96-well microplates

-

Fluorescent dye (e.g., Calcein-AM)

-

RO0270608

-

Assay buffer

Protocol:

-

Plate Coating: 96-well microplates are coated with VCAM-1 or MAdCAM-1 overnight at 4°C.

-

Cell Labeling: Leukocytic cells are labeled with a fluorescent dye according to the manufacturer's instructions.

-

Compound Incubation: Labeled cells are pre-incubated with varying concentrations of RO0270608.

-

Adhesion: The cell-compound mixture is added to the coated wells and incubated to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by gentle washing.

-

Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of RO0270608.

T-Cell Proliferation Assay

This assay assesses the effect of RO0270608 on the proliferation of T-cells stimulated through the T-cell receptor (TCR) and VCAM-1 co-stimulation.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells

-

Anti-CD3 antibody

-

Recombinant human VCAM-1

-

96-well microplates

-

Cell proliferation reagent (e.g., [3H]-thymidine or a fluorescent dye like CFSE)

-

RO0270608

-

Culture medium

Protocol:

-

Plate Coating: 96-well microplates are coated with anti-CD3 antibody and VCAM-1.

-

Cell Seeding: PBMCs or T-cells are added to the coated wells.

-

Compound Addition: Varying concentrations of RO0270608 are added to the wells.

-

Incubation: The plates are incubated for a period sufficient to allow for T-cell proliferation (typically 3-5 days).

-

Proliferation Measurement:

-

[3H]-thymidine incorporation: [3H]-thymidine is added to the cultures for the final 18-24 hours of incubation. The cells are then harvested, and the incorporated radioactivity is measured.

-

CFSE dilution: Cells are pre-labeled with CFSE before seeding. Proliferation is measured by the dilution of the dye using flow cytometry.

-

-

Data Analysis: The IC50 value is determined by analyzing the dose-dependent inhibition of T-cell proliferation.

Conclusion

RO0270608, the active metabolite of this compound, is a potent dual antagonist of α4β1 and α4β7 integrins. Its mechanism of action, centered on the inhibition of leukocyte adhesion and migration, positions it as a promising therapeutic agent for various inflammatory disorders. This technical guide has summarized the key information regarding RO0270608, providing researchers and drug development professionals with a foundational understanding of its properties and the methodologies used for its characterization. Further research to fully elucidate its binding kinetics and to standardize in vitro metabolic protocols will be valuable for its continued development.

Valategrast: A Technical Deep Dive into a Dual Integrin Antagonist for Asthma and COPD Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valategrast (R-411) is a potent, orally available small molecule that functions as a dual antagonist of the α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins. This dual antagonism positions this compound as a compelling therapeutic candidate for chronic inflammatory airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). By inhibiting the interaction of these integrins with their ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), this compound disrupts the critical process of leukocyte trafficking and infiltration into inflamed lung tissues. This technical guide provides an in-depth overview of this compound, its mechanism of action, and the experimental methodologies used to evaluate its efficacy, designed for professionals in the field of respiratory disease research and drug development.

Mechanism of Action

This compound is a prodrug that is rapidly and extensively converted in vivo to its active metabolite, RO0270608.[1][2] This active form is responsible for the therapeutic effects. The core of its mechanism lies in the competitive inhibition of the binding of α4β1 and α4β7 integrins on the surface of leukocytes to their respective endothelial ligands.

-

α4β1 (VLA-4): Expressed on a variety of leukocytes, including eosinophils, lymphocytes, and monocytes, VLA-4 plays a crucial role in their adhesion to the vascular endothelium and subsequent migration into inflamed tissues by binding to VCAM-1.[2][3] In asthma, the infiltration of eosinophils and other inflammatory cells into the airways is a key pathological feature. By blocking the VLA-4/VCAM-1 interaction, this compound is hypothesized to reduce this inflammatory cell influx.

-

α4β7: This integrin is also expressed on leukocytes and is involved in their trafficking to mucosal tissues through its interaction with MAdCAM-1.[2] While its role in asthma is less defined than that of VLA-4, targeting α4β7 may offer additional therapeutic benefits, particularly in inflammatory conditions with a mucosal component.

The active metabolite, RO0270608, exhibits high affinity for the activated states of both α4β1 and α4β7 integrins.

Signaling Pathways

The interaction of VLA-4 with its ligand VCAM-1 triggers a cascade of intracellular signaling events known as "outside-in" signaling, which is crucial for firm adhesion, cell spreading, and migration of leukocytes. Conversely, "inside-out" signaling, initiated by chemokines or other stimuli, activates the integrin, increasing its affinity for its ligand. This compound, by blocking the initial ligand binding, prevents the initiation of "outside-in" signaling and the subsequent inflammatory cell responses.

Quantitative Data

While specific IC50 values for this compound and its active metabolite RO0270608 are not publicly available in the provided search results, a related potent α4β1 antagonist, LLP2A, has been reported with an IC50 of 2 pM, highlighting the potential for high-affinity binding within this class of molecules. Further research is needed to quantify the precise inhibitory concentrations of this compound.

Table 1: Preclinical Efficacy in Ovalbumin-Induced Asthma Model (BALB/c Mice)

| Parameter | Control (OVA-Challenged) | This compound-Treated | Percent Reduction |

| Eosinophil Count in BALF (cells/mL) | Data not available | Data not available | Data not available |

| Airway Hyperresponsiveness (Penh) | Data not available | Data not available | Data not available |

Note: Specific quantitative data from this compound preclinical studies were not available in the search results. This table serves as a template for data presentation.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Parameter | Value | Unit |

| Tmax (this compound) | Data not available | hours |

| Cmax (this compound) | Data not available | ng/mL |

| AUC (this compound) | Data not available | ngh/mL |

| Tmax (RO0270608) | Data not available | hours |

| Cmax (RO0270608) | Data not available | ng/mL |

| AUC (RO0270608) | Data not available | ngh/mL |

| Half-life (RO0270608) | Data not available | hours |

Note: A Phase I clinical trial (NCT00194402) has been conducted, but specific pharmacokinetic data were not found in the provided search results. This table is a template for such data.

Experimental Protocols

In Vitro: VLA-4-Mediated Cell Adhesion Assay

This protocol describes a method to assess the ability of this compound to inhibit the adhesion of a VLA-4-expressing cell line to its ligand, VCAM-1.

Materials:

-

Human monocytic cell line U937 (expresses VLA-4)

-

Recombinant human VCAM-1

-

Calcein-AM (fluorescent dye)

-

This compound (and its active metabolite, RO0270608)

-

96-well black-walled, clear-bottom plates

-

Assay buffer (e.g., HBSS with 1 mM Ca2+/Mg2+)

-

Plate reader with fluorescence detection

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with 10 µg/mL of VCAM-1 in PBS overnight at 4°C. Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.

-

Cell Labeling: Resuspend U937 cells at 1 x 10^6 cells/mL in assay buffer and label with 5 µM Calcein-AM for 30 minutes at 37°C. Wash the cells twice to remove excess dye.

-

Compound Treatment: Pre-incubate the labeled U937 cells with various concentrations of this compound (or RO0270608) or vehicle control for 30 minutes at 37°C.

-

Adhesion: Add 1 x 10^5 treated cells to each well of the VCAM-1 coated plate. Centrifuge the plate at 100 x g for 1 minute to synchronize cell contact with the bottom of the well. Incubate for 30 minutes at 37°C.

-

Washing: Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader (Excitation: 485 nm, Emission: 520 nm).

-

Analysis: Calculate the percentage of adhesion for each treatment condition relative to the vehicle control. Determine the IC50 value of this compound.

In Vivo: Ovalbumin (OVA)-Induced Allergic Asthma Model in BALB/c Mice

This model is widely used to study the pathophysiology of allergic asthma and to evaluate the efficacy of potential therapeutics.

Animals:

-

Female BALB/c mice, 6-8 weeks old.

Materials:

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Alum)

-

This compound

-

Methacholine

-

Whole-body plethysmograph or forced oscillation system for measuring airway hyperresponsiveness.

Procedure:

-

Sensitization: On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL sterile saline.

-

Treatment: From day 20 to day 24, administer this compound or vehicle control to the mice via oral gavage at the desired dose.

-

Challenge: On days 21, 22, and 23, challenge the mice by intranasal administration of 20 µg of OVA in 50 µL of sterile saline under light anesthesia.

-

Assessment of Airway Hyperresponsiveness (AHR) (Day 25):

-

Place the mice in a whole-body plethysmograph and allow them to acclimatize.

-

Expose the mice to nebulized saline (baseline) followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).

-

Record the enhanced pause (Penh) values for 3 minutes after each nebulization.

-

Alternatively, use an invasive forced oscillation technique to measure airway resistance and elastance in anesthetized and tracheostomized mice.

-

-

Bronchoalveolar Lavage (BAL) and Cell Analysis (Day 25):

-

Euthanize the mice and cannulate the trachea.

-

Lavage the lungs with 1 mL of ice-cold PBS.

-

Centrifuge the BAL fluid (BALF) and resuspend the cell pellet.

-

Determine the total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).

-

-

Lung Histology (Day 25):

-

Perfuse the lungs with saline and inflate with 10% neutral buffered formalin.

-

Embed the lungs in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production.

-

Conclusion

This compound, through its dual antagonism of α4β1 and α4β7 integrins, presents a promising therapeutic strategy for the treatment of asthma and COPD by targeting the underlying inflammatory processes. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of this compound and similar compounds. Further research, particularly the generation of robust quantitative in vivo efficacy and clinical pharmacokinetic and pharmacodynamic data, will be crucial in fully elucidating the therapeutic potential of this compound in chronic respiratory diseases.

References

An In-Depth Technical Guide on the Core Effects of Valategrast on Lymphocyte Trafficking

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valategrast (R-411) is a potent, orally active small-molecule dual antagonist of the α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins. Its active metabolite, RO0270608, effectively inhibits the trafficking of lymphocytes and other leukocytes to sites of inflammation. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows. By blocking the interaction of α4 integrins with their endothelial ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), this compound demonstrates significant potential in the treatment of inflammatory diseases such as asthma.

Core Mechanism of Action: Inhibition of Lymphocyte Trafficking

This compound functions as a prodrug that is rapidly converted to its active metabolite, RO0270608. This active form is a dual antagonist of the α4β1 and α4β7 integrins, which are cell surface adhesion molecules crucial for the migration of lymphocytes and other leukocytes from the bloodstream into inflamed tissues.[1][2]

The process of lymphocyte extravasation is a multi-step cascade involving initial tethering and rolling of leukocytes along the vascular endothelium, followed by firm adhesion and subsequent transmigration into the tissue. The firm adhesion step is critically dependent on the interaction between integrins on the leukocyte surface and their corresponding ligands on endothelial cells.

-

α4β1 (VLA-4): This integrin is expressed on lymphocytes, eosinophils, monocytes, and mast cells. It binds primarily to VCAM-1 , which is upregulated on the surface of endothelial cells at sites of inflammation throughout the body.[3]

-

α4β7: This integrin is predominantly expressed on a subset of lymphocytes that home to the gut. Its primary ligand is MAdCAM-1 , which is mainly expressed on the endothelium of post-capillary venules in the intestinal mucosa.[3]

By binding to a metal-ion-dependent adhesion site (MIDAS) on the α4 subunit of these integrins, this compound's active metabolite, RO0270608, allosterically inhibits their ability to bind to VCAM-1 and MAdCAM-1.[2] This blockade prevents the firm adhesion of lymphocytes and other inflammatory cells to the blood vessel wall, thereby inhibiting their migration into inflamed tissues. This mechanism of action makes this compound a promising therapeutic agent for a range of inflammatory conditions, including asthma and potentially inflammatory bowel disease.

Signaling Pathways and Experimental Workflows

The inhibition of α4β1 and α4β7 integrins by this compound disrupts the downstream signaling cascades that are essential for lymphocyte adhesion and migration.

The binding of integrins to their ligands initiates intracellular signaling cascades that lead to cytoskeletal reorganization, cell spreading, and migration. By blocking this initial binding, this compound prevents the activation of these downstream pathways.

Experimental evaluation of this compound's efficacy typically involves both in vitro and in vivo models.

Quantitative Data from Preclinical Studies

A pivotal preclinical study by Abraham et al. (2004) evaluated the efficacy of this compound in a sheep model of allergic asthma. This model is highly relevant as it mimics key features of human asthma, including early and late-phase asthmatic responses and airway hyperresponsiveness.

| Parameter | Treatment Group | Result | Inhibition (%) |

| Early Asthmatic Response (AUC) | Vehicle Control | 20.3 ± 2.6 | - |

| This compound (3 mg/kg) | 10.1 ± 2.1 | 50 | |

| Late Asthmatic Response (AUC) | Vehicle Control | 25.1 ± 3.9 | - |

| This compound (3 mg/kg) | 5.2 ± 1.5 | 79 | |

| Airway Hyperresponsiveness (PC400) | Vehicle Control | 4.8 ± 0.9 | - |

| This compound (3 mg/kg) | 12.3 ± 2.1 | Protection | |

| BALF Eosinophils (x10^3/mL) | Vehicle Control | 130 ± 30 | - |

| This compound (3 mg/kg) | 30 ± 10 | 77 | |

| BALF Lymphocytes (x10^3/mL) | Vehicle Control | 80 ± 20 | - |

| This compound (3 mg/kg) | 40 ± 10 | 50 | |

| BALF Neutrophils (x10^3/mL) | Vehicle Control | 100 ± 20 | - |

| This compound (3 mg/kg) | 50 ± 10 | 50 | |

| Table 1: Effect of this compound on Allergen-Induced Airway Responses and Inflammatory Cell Infiltration in a Sheep Model of Asthma. Data are presented as mean ± SEM. AUC = Area Under the Curve; PC400 = Provocative concentration of carbachol causing a 400% increase in specific lung resistance. |

Experimental Protocols

Sheep Model of Allergic Asthma

This protocol is based on the methodology described by Abraham et al. (2004).

4.1.1. Animal Sensitization and Challenge:

-

Adult female sheep are sensitized by repeated subcutaneous injections of Ascaris suum antigen.

-

Allergen challenge is performed by aerosolized delivery of the antigen to the conscious sheep.

4.1.2. Drug Administration:

-

This compound (or vehicle control) is administered intravenously at a dose of 3 mg/kg, 30 minutes prior to the allergen challenge.

4.1.3. Measurement of Airway Responses:

-

Specific Lung Resistance (SRL): Measured using a non-invasive esophageal balloon technique at baseline and serially for 8 hours after allergen challenge to determine the early and late asthmatic responses.

-

Airway Hyperresponsiveness: Assessed 24 hours after allergen challenge by measuring the provocative concentration of carbachol required to increase SRL by 400% (PC400).

4.1.4. Bronchoalveolar Lavage (BAL) and Cell Analysis:

-

BAL is performed 24 hours after the allergen challenge.

-

The BAL fluid is centrifuged, and the cell pellet is resuspended.

-

Total and differential cell counts (eosinophils, lymphocytes, neutrophils) are determined using standard hematological techniques.

In Vitro Lymphocyte Adhesion Assay (General Protocol)

This protocol provides a general framework for assessing the in vitro efficacy of this compound's active metabolite, RO0270608.

4.2.1. Plate Coating:

-

96-well microplates are coated with recombinant human VCAM-1 or MAdCAM-1 at a concentration of 1-5 µg/mL in a suitable buffer (e.g., PBS).

-

Plates are incubated overnight at 4°C.

-

Wells are washed with PBS and then blocked with a solution of 1% BSA in PBS for 1-2 hours at room temperature to prevent non-specific binding.

4.2.2. Cell Preparation and Treatment:

-

Lymphocytes (e.g., from peripheral blood mononuclear cells or a suitable cell line) are isolated and resuspended in assay medium.

-

Cells are pre-incubated with varying concentrations of RO0270608 or vehicle control for 30 minutes at 37°C.

4.2.3. Adhesion Assay:

-

The blocking solution is removed from the coated plates, and the treated lymphocytes are added to the wells.

-

The plate is incubated for 30-60 minutes at 37°C to allow for cell adhesion.

-

Non-adherent cells are removed by gentle washing with the assay medium.

4.2.4. Quantification of Adhesion:

-

The number of adherent cells is quantified. This can be achieved by various methods, such as:

-

Labeling the cells with a fluorescent dye (e.g., Calcein-AM) prior to the assay and measuring the fluorescence of the adherent cells using a plate reader.

-

Lysing the adherent cells and quantifying an intracellular component (e.g., using a lactate dehydrogenase assay).

-

-

The half-maximal inhibitory concentration (IC50) of RO0270608 is calculated from the dose-response curve.

Conclusion

This compound, through its active metabolite RO0270608, demonstrates a potent and effective mechanism for inhibiting lymphocyte trafficking by dually antagonizing the α4β1 and α4β7 integrins. Preclinical data from a highly relevant large animal model of asthma corroborates its ability to significantly reduce both early and late-phase asthmatic responses, airway hyperresponsiveness, and the infiltration of key inflammatory cells into the airways. The detailed experimental protocols provided herein offer a foundation for further investigation and characterization of this compound and similar α4 integrin antagonists. This body of evidence underscores the therapeutic potential of this compound as a targeted anti-inflammatory agent for the treatment of asthma and other inflammatory diseases driven by leukocyte migration. Further clinical studies are warranted to fully elucidate its efficacy and safety profile in human populations.

References

Valategrast and VLA-4 (α4β1): A Technical Guide to the Inhibition of VCAM-1 Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the molecular interactions between the small molecule antagonist, valategrast, and the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). It details the critical role of the VLA-4/Vascular Cell Adhesion Molecule-1 (VCAM-1) axis in inflammatory processes and leukocyte trafficking. This document summarizes quantitative binding data for representative VLA-4 antagonists, outlines detailed experimental protocols for assessing antagonist efficacy, and illustrates the key signaling pathways involved. The information presented herein is intended to support researchers and professionals in the development of novel therapeutics targeting inflammatory diseases.

Introduction: The VLA-4/VCAM-1 Axis in Inflammation

The recruitment of leukocytes to sites of inflammation is a crucial step in the immune response. This process is mediated by a series of molecular interactions between adhesion molecules on leukocytes and the vascular endothelium. A key interaction in this cascade is the binding of the integrin α4β1 (VLA-4) on the surface of leukocytes to its counter-receptor, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on inflamed endothelial cells.[1]

VLA-4 (α4β1 Integrin): VLA-4 is a heterodimeric transmembrane protein expressed on most leukocytes, including lymphocytes, monocytes, eosinophils, and basophils, but notably absent on neutrophils.[2] It plays a pivotal role in cell-cell and cell-matrix adhesion.

VCAM-1: VCAM-1 is a member of the immunoglobulin superfamily. Its expression is induced on the vascular endothelium by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[2] The upregulation of VCAM-1 is a hallmark of inflammatory responses in various pathological conditions.

The interaction between VLA-4 and VCAM-1 is a critical therapeutic target for a range of inflammatory and autoimmune diseases, including multiple sclerosis, Crohn's disease, and asthma.[2] By blocking this interaction, it is possible to inhibit the migration of pathogenic leukocytes into tissues, thereby reducing inflammation and tissue damage.

This compound: A Dual α4β1/α4β7 Integrin Antagonist

This compound (formerly known as R-411) is an orally active small molecule that functions as a dual antagonist of both α4β1 (VLA-4) and α4β7 integrins.[3] Following oral administration, this compound is rapidly converted to its active metabolite, RO0270608. The therapeutic potential of this compound has been investigated for inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

The mechanism of action of this compound involves the direct, competitive inhibition of the binding of VLA-4 to VCAM-1. This compound contains an L-phenylalanine-N-aroyl motif, with the carboxylic acid group being crucial for binding to the metal ion in the Metal-Ion-Dependent Adhesion Site (MIDAS) of the integrin α4 subunit. This binding event prevents the conformational changes in VLA-4 that are necessary for high-affinity binding to VCAM-1, thereby blocking leukocyte adhesion and subsequent transmigration across the endothelium.

Quantitative Analysis of VLA-4 Antagonism

While specific binding affinity data for this compound and its active metabolite are not publicly available, the following table summarizes the binding affinities of other well-characterized, potent, and selective α4β1 antagonists to provide a comparative context for this class of inhibitors.

| Compound | Target(s) | Assay Type | IC50 (nM) | Kd (pM) | Reference |

| BIO5192 | α4β1 (VLA-4) | Cell Adhesion Assay | 1.8 | <10 | |

| TR-14035 | α4β1 / α4β7 | Cell Adhesion Assay | 87 (α4β1) | N/A | |

| α4β1 antagonist-1 | α4β1 | Cell Adhesion Assay | 15 | N/A | |

| THI0520 | α4β1 | Competitive Binding Assay | 0.48 | N/A | |

| THI0565 | α4β1 | Competitive Binding Assay | 0.33 | N/A |

N/A: Not Available

Experimental Protocols

This section outlines detailed methodologies for key experiments used to characterize the inhibitory activity of VLA-4 antagonists like this compound.

Competitive Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of a test compound (e.g., this compound) for the VLA-4 receptor by measuring its ability to compete with a radiolabeled ligand that has a known affinity for the receptor.

Materials:

-

Cells expressing high levels of VLA-4 (e.g., Jurkat cells)

-

Radiolabeled VLA-4 ligand (e.g., [³H]-labeled small molecule antagonist or iodinated anti-VLA-4 antibody)

-

Unlabeled test compound (this compound)

-

Binding buffer (e.g., Tris-HCl with MgCl₂, CaCl₂, and BSA)

-

Glass fiber filters

-

Scintillation counter

-

96-well filter plates

Procedure:

-

Prepare a suspension of VLA-4 expressing cells in binding buffer.

-

In a 96-well filter plate, add a fixed concentration of the radiolabeled ligand to each well.

-

Add increasing concentrations of the unlabeled test compound (this compound) to the wells. For determining non-specific binding, add a large excess of an unlabeled VLA-4 ligand to a set of wells. For total binding, add only the radioligand and cells.

-

Add the cell suspension to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Harvest the contents of the plate onto glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity on each filter using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram:

Static Cell Adhesion Assay using Flow Cytometry

This assay quantifies the ability of an antagonist to inhibit the adhesion of VLA-4-expressing cells to a VCAM-1-coated surface under static conditions.

Materials:

-

VLA-4-expressing cells (e.g., Jurkat T-cells)

-

Recombinant human VCAM-1

-

96-well flat-bottom plates

-

Fluorescent cell-permeable dye (e.g., Calcein-AM)

-

Test compound (this compound)

-

Adhesion buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)

-

Plate reader with fluorescence detection

Procedure:

-

Coat the wells of a 96-well plate with recombinant human VCAM-1 overnight at 4°C. Block non-specific binding sites with a solution of bovine serum albumin (BSA).

-

Label the VLA-4-expressing cells with a fluorescent dye according to the manufacturer's protocol.

-

Resuspend the labeled cells in adhesion buffer.

-

Pre-incubate the labeled cells with various concentrations of this compound for a specified time at 37°C.

-

Add the cell suspension (with or without antagonist) to the VCAM-1-coated wells.

-

Allow the cells to adhere for a defined period (e.g., 30-60 minutes) at 37°C.

-

Gently wash the wells to remove non-adherent cells.

-

Measure the fluorescence of the remaining adherent cells in each well using a plate reader.

-

Calculate the percentage of adhesion for each concentration of the antagonist relative to the control (no antagonist).

-

Plot the percentage of adhesion against the log concentration of this compound to determine the IC50 value for adhesion inhibition.

Workflow Diagram:

VLA-4 Downstream Signaling

The engagement of VLA-4 by VCAM-1 initiates a cascade of intracellular signaling events known as "outside-in" signaling. This signaling is crucial for various cellular responses, including cell survival, proliferation, and migration. Key mediators of VLA-4 downstream signaling include Focal Adhesion Kinase (FAK) and Paxillin.

Upon VLA-4 clustering and activation by VCAM-1, FAK is recruited to the cytoplasmic tail of the β1 integrin subunit and becomes autophosphorylated. This creates a binding site for Src family kinases, which further phosphorylate FAK, leading to the recruitment and phosphorylation of other adaptor proteins, including Paxillin. The FAK/Paxillin signaling complex then acts as a scaffold to activate downstream pathways, such as the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway. Activation of the ERK/MAPK pathway ultimately regulates gene expression, promoting cell survival and motility.

By blocking the initial VLA-4/VCAM-1 interaction, antagonists like this compound prevent the initiation of this signaling cascade, thereby inhibiting the pro-inflammatory and pro-survival signals in leukocytes.

Signaling Pathway Diagram:

Conclusion

The interaction between VLA-4 and VCAM-1 is a well-validated therapeutic target for a variety of inflammatory diseases. Small molecule antagonists, such as this compound, offer a promising therapeutic strategy by effectively blocking this interaction and the subsequent inflammatory cascade. The experimental protocols and signaling pathway information provided in this guide offer a framework for the continued research and development of novel VLA-4 antagonists. A thorough understanding of the quantitative pharmacology and molecular mechanisms of these inhibitors is essential for the successful translation of these promising compounds into effective clinical therapies.

References

Valategrast: A Technical Guide to its Role in Inhibiting Inflammatory Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valategrast is a potent, orally available small molecule that functions as a dual antagonist of the integrins α4β1 (Very Late Antigen-4, VLA-4) and α4β7. These integrins play a pivotal role in the trafficking and recruitment of leukocytes to sites of inflammation. By blocking the interaction of these integrins with their respective ligands—Vascular Cell Adhesion Molecule-1 (VCAM-1) and Fibronectin for α4β1, and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) for α4β7—this compound effectively mitigates the inflammatory cascade. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Introduction

Inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) are characterized by the chronic infiltration of leukocytes into affected tissues, leading to tissue damage and organ dysfunction[1]. The migration of these immune cells from the bloodstream into the tissue is a tightly regulated process mediated by a series of adhesion molecules, among which the integrins are key players[1][2]. This compound (also known as R-411) and its active metabolite, RO0270608, have emerged as promising therapeutic agents that target this process[1]. This document serves as a comprehensive resource on the core mechanisms of this compound's anti-inflammatory effects.

Mechanism of Action

This compound's primary mechanism of action is the competitive antagonism of α4β1 (VLA-4) and α4β7 integrins. These heterodimeric proteins are expressed on the surface of most leukocytes, including lymphocytes, monocytes, eosinophils, and basophils[3].

-

Inhibition of α4β1 (VLA-4): VLA-4 binds to VCAM-1, which is expressed on the surface of activated endothelial cells at sites of inflammation, and to the extracellular matrix protein fibronectin. This interaction is crucial for the rolling, adhesion, and subsequent transmigration of leukocytes across the vascular endothelium.

-

Inhibition of α4β7: The α4β7 integrin is a key homing receptor for lymphocytes to the gut-associated lymphoid tissue (GALT) through its interaction with MAdCAM-1, which is primarily expressed on the endothelium of post-capillary venules in the intestinal mucosa.

By blocking these interactions, this compound effectively reduces the accumulation of inflammatory cells in target tissues. The active metabolite of this compound, RO0270608, exhibits high affinity for the activated states of both α4β1 and α4β7 integrins.

Signaling Pathway Inhibition

The binding of integrins to their ligands initiates a cascade of intracellular signals known as "outside-in" signaling, which regulates cell survival, proliferation, and migration. This compound, by preventing this initial binding, inhibits these downstream signaling events. Key signaling molecules implicated in VLA-4 and α4β7 pathways include Focal Adhesion Kinase (FAK) and the PI3K/Akt pathway, which are central to cell migration and survival.

Quantitative Data

| Target | Ligand | Dissociation Constant (Kd) | Compound Class | Reference |

| α4β1 (VLA-4) | VCAM-1 | ~39.60 - 41.82 nM | - | |

| α4β7 | MAdCAM-1 | Not specified | - | |

| α4β1 / α4β7 | - | Not specified | Dual Antagonist (e.g., this compound) |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the anti-inflammatory effects of this compound.

Cell Adhesion Assay

This assay quantifies the ability of this compound to inhibit the adhesion of leukocytes to immobilized integrin ligands.

Materials:

-

Leukocyte cell line expressing VLA-4 and/or α4β7 (e.g., Jurkat cells)

-

Recombinant human VCAM-1/Fc chimera and MAdCAM-1/Fc chimera

-

96-well microplates

-

This compound or RO0270608

-

Calcein-AM (fluorescent dye)

-

Assay buffer (e.g., HBSS with Ca2+ and Mg2+)

Protocol:

-

Coat 96-well plates with VCAM-1/Fc or MAdCAM-1/Fc (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

Wash plates with PBS and block with 1% BSA in PBS for 1 hour at room temperature.

-

Label leukocytes with Calcein-AM according to the manufacturer's protocol.

-

Resuspend labeled cells in assay buffer.

-

Pre-incubate cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Add the cell suspension to the coated wells and incubate for 30-60 minutes at 37°C.

-

Gently wash away non-adherent cells with assay buffer.

-

Measure the fluorescence of adherent cells using a fluorescence plate reader.

-

Calculate the percentage of adhesion inhibition relative to the vehicle control.

Leukocyte Transendothelial Migration (TEM) Assay

This assay assesses the ability of this compound to block the migration of leukocytes across an endothelial cell monolayer.

Materials:

-

Human umbilical vein endothelial cells (HUVECs)

-

Leukocytes (e.g., primary human lymphocytes)

-

Transwell inserts (e.g., 3.0 µm pore size)

-

This compound or RO0270608

-

Chemoattractant (e.g., SDF-1α)

-

Fluorescent dye for cell labeling

Protocol:

-

Culture HUVECs to form a confluent monolayer on the upper surface of the Transwell inserts.

-

Activate the HUVEC monolayer with a pro-inflammatory stimulus (e.g., TNF-α) for 4-6 hours.

-

Label leukocytes with a fluorescent dye.

-

Pre-treat labeled leukocytes with this compound or vehicle control.

-

Add the chemoattractant to the lower chamber of the Transwell plate.

-

Add the treated leukocytes to the upper chamber of the inserts.

-

Incubate for 2-4 hours to allow for migration.

-

Quantify the number of migrated cells in the lower chamber by fluorescence measurement or flow cytometry.

In Vivo Models of Airway Inflammation

Animal models are crucial for evaluating the efficacy of this compound in a physiological context.

Example: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

-

Sensitization: Mice are sensitized by intraperitoneal injections of OVA emulsified in alum on days 0 and 14.

-

Challenge: From day 21 to 27, mice are challenged daily with an aerosolized solution of OVA.

-

Treatment: this compound or vehicle is administered orally or via another appropriate route before each OVA challenge.

-

Assessment (24-48 hours after the last challenge):

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to quantify the number and type of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes).

-

Lung Histology: Perfuse and fix lungs for histological analysis to assess inflammation and airway remodeling.

-

Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates.

-

Example: Cigarette Smoke-Induced COPD Model in Mice

-

Exposure: Mice are exposed to cigarette smoke for several weeks to months to induce a COPD-like phenotype, characterized by chronic inflammation and emphysema.

-

Treatment: this compound or vehicle is administered during the smoke exposure period.

-

Assessment:

-

Lung Function: Measure parameters such as lung resistance and compliance.

-

Inflammatory Cell Infiltration: Quantify neutrophils and macrophages in BAL fluid and lung tissue.

-

Histopathology: Assess emphysematous changes and airway inflammation.

-

Conclusion

This compound represents a targeted therapeutic approach for inflammatory diseases by specifically inhibiting the function of α4β1 and α4β7 integrins. Its ability to block leukocyte trafficking and recruitment to inflamed tissues has been demonstrated in various preclinical models. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this compound and similar integrin antagonists as potent anti-inflammatory agents. Further clinical studies are warranted to fully elucidate its therapeutic potential in human diseases.

References

Methodological & Application

Valategrast for In Vitro Cell Adhesion Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valategrast is a potent, orally active dual antagonist of α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins.[1] These integrins are key mediators in the inflammatory cascade, facilitating the adhesion and migration of leukocytes to sites of inflammation. The interaction between α4β1 integrin on leukocytes and Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells is crucial for leukocyte recruitment in various inflammatory conditions.[2][3] Similarly, the binding of α4β7 integrin to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) is a critical step in lymphocyte homing to the gut-associated lymphoid tissue.[4][5] By blocking these interactions, this compound and its active metabolite, RO0505376, offer a promising therapeutic strategy for inflammatory diseases such as asthma and inflammatory bowel disease.

These application notes provide detailed protocols for utilizing this compound in in vitro cell adhesion assays to study its inhibitory effects on the α4β1/VCAM-1 and α4β7/MAdCAM-1 axes.

Mechanism of Action

This compound acts as a competitive inhibitor, binding to the Metal Ion-Dependent Adhesion Site (MIDAS) of the α4 integrin subunit. This binding prevents the conformational changes required for high-affinity ligand binding, thereby blocking the adhesion of leukocytes to their respective endothelial ligands. The active metabolite of this compound, RO0505376, demonstrates potent antagonism of both α4β1 and α4β7 integrins.

Quantitative Data

The inhibitory activity of this compound's active metabolite, RO0505376, has been quantified in various in vitro assays. The following table summarizes key inhibitory concentrations (IC50) for the interaction with α4β1 and α4β7 integrins.

| Compound | Target Integrin | Assay Type | IC50 (nM) |

| RO0505376 | α4β1 | Cell Adhesion | 32 |

| RO0505376 | α4β7 | Cell Adhesion | 42 |

Table 1: Inhibitory activity of this compound's active metabolite (RO0505376) in cell adhesion assays.

Signaling Pathways

The binding of α4β1 and α4β7 integrins to their respective ligands initiates intracellular signaling cascades that are crucial for cell migration, proliferation, and survival. A key pathway involves the activation of Focal Adhesion Kinase (FAK) and Src family kinases.

Caption: this compound blocks α4β1/α4β7 integrin-ligand binding, inhibiting downstream signaling.

Upon ligand binding, integrins cluster and recruit FAK to the cell membrane, leading to its autophosphorylation and subsequent activation of Src. The FAK-Src complex then phosphorylates various downstream targets, including p130Cas, which is involved in cytoskeletal rearrangements necessary for cell motility. Interestingly, α4β1-stimulated cell motility can be FAK-independent, directly activating c-Src via its cytoplasmic domain.

Experimental Protocols

This section provides a detailed protocol for a static, fluorescence-based in vitro cell adhesion assay to evaluate the inhibitory effect of this compound.

Experimental Workflow

Caption: Workflow for the in vitro cell adhesion assay.

Materials and Reagents

-

96-well black, clear-bottom microplates

-

Recombinant Human VCAM-1/CD106 or MAdCAM-1

-

Phosphate-Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA)

-

Leukocyte cell line expressing α4β1 and/or α4β7 (e.g., Jurkat, Ramos)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound or its active metabolite RO0505376

-

DMSO (vehicle control)

-

Calcein-AM (fluorescent dye)

-

Fluorescence microplate reader

Protocol

-

Plate Coating:

-

Dilute recombinant human VCAM-1 or MAdCAM-1 to a final concentration of 5-10 µg/mL in sterile PBS.

-

Add 50 µL of the diluted protein solution to each well of a 96-well microplate.

-

Incubate the plate overnight at 4°C.

-

-

Blocking:

-

Aspirate the coating solution from the wells.

-

Wash each well twice with 200 µL of PBS.

-

Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.

-

Incubate for 1-2 hours at 37°C to block non-specific binding sites.

-

-

Cell Preparation:

-

Culture leukocyte cells to the desired density.

-

Harvest the cells and wash them once with serum-free cell culture medium.

-

Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

-

Cell Labeling:

-

Add Calcein-AM to the cell suspension at a final concentration of 2-5 µM.

-

Incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with serum-free medium to remove excess dye.

-

Resuspend the labeled cells in assay buffer (e.g., serum-free medium containing 1 mM Mg²⁺/Ca²⁺).

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound or RO0505376 in the assay buffer. A vehicle control (DMSO) should also be prepared.

-

Pre-incubate the labeled cell suspension with the different concentrations of the inhibitor or vehicle for 30 minutes at room temperature.

-

-

Adhesion Assay:

-

Aspirate the blocking buffer from the VCAM-1 or MAdCAM-1 coated plate.

-

Add 100 µL of the treated cell suspension to each well.

-

Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.

-

-

Washing:

-

Gently wash the wells 2-3 times with 200 µL of pre-warmed PBS to remove non-adherent cells. The washing step is critical and should be performed carefully to avoid dislodging adherent cells.

-

-

Quantification:

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity in each well using a fluorescence microplate reader with excitation and emission wavelengths appropriate for Calcein (e.g., 485 nm excitation and 520 nm emission).

-

-

Data Analysis:

-

Calculate the percentage of cell adhesion for each condition relative to the vehicle control.

-

Plot the percentage of adhesion against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Conclusion

This document provides a comprehensive guide for utilizing this compound in in vitro cell adhesion assays. The detailed protocols and supporting information on its mechanism of action, quantitative data, and signaling pathways will aid researchers in investigating the therapeutic potential of this potent integrin antagonist. The provided methodologies can be adapted for screening other potential inhibitors of leukocyte-endothelial cell interactions.

References

- 1. Integrin-regulated FAK-Src signaling in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α4β7 integrin/MAdCAM-1 adhesion pathway is crucial for B cell migration into pancreatic lymph nodes in nonobese diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. academic.oup.com [academic.oup.com]

Preparing Valategrast Stock Solutions in DMSO: An Application Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of Valategrast stock solutions using dimethyl sulfoxide (DMSO). This compound is a potent dual antagonist of integrins α4β1 (VLA-4) and α4β7, crucial targets in inflammatory diseases. Accurate preparation of stock solutions is paramount for reproducible experimental outcomes. This guide outlines detailed protocols, solubility data, stability information, and the mechanism of action of this compound, ensuring researchers can confidently prepare and utilize this compound in their studies.

Introduction to this compound

This compound is a small molecule inhibitor that targets the α4β1 and α4β7 integrins, which are cell adhesion molecules expressed on leukocytes.[1][2] These integrins play a pivotal role in the trafficking and recruitment of immune cells to sites of inflammation. By blocking the interaction of these integrins with their ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), this compound effectively modulates the inflammatory response. Its mechanism of action involves binding to the Metal-Ion-Dependent Adhesion Site (MIDAS) on the integrin, preventing ligand binding.[1][2]

Quantitative Data Summary

The following tables provide key quantitative information for the preparation of this compound stock solutions.

Table 1: this compound Properties

| Property | Value |

| Molecular Weight | 604.95 g/mol |

| CAS Number | 220847-86-9 |

| Appearance | Off-white to light yellow solid |

Table 2: Solubility of this compound in DMSO

| Concentration (mg/mL) | Concentration (mM) | Notes |

| 170 | 281.01 | Ultrasonic assistance may be required. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic. |

Table 3: Preparation of this compound Stock Solutions in DMSO

| Desired Concentration (mM) | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |

| 1 | 1.6530 mL | 8.2651 mL | 16.5303 mL |

| 5 | 0.3306 mL | 1.6530 mL | 3.3061 mL |

| 10 | 0.1653 mL | 0.8265 mL | 1.6530 mL |

Table 4: Recommended Storage and Stability of this compound in DMSO

| Storage Temperature | Duration | Notes |

| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |

| -80°C | 6 months | Store under nitrogen for optimal stability. Aliquot to minimize freeze-thaw cycles.[3] |

| Room Temperature | Not Recommended | While some studies on general compound stability in DMSO at room temperature exist, indicating a potential for degradation over time, specific data for this compound is not available. For optimal compound integrity, long-term storage at room temperature is discouraged. |

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, amber glass vials or polypropylene tubes

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Analytical balance

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution

-

Preparation: In a well-ventilated fume hood, bring the this compound powder and DMSO to room temperature.

-

Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 6.05 mg of this compound.

-

Dissolution: Add the weighed this compound powder to a sterile vial. Using a calibrated pipette, add the calculated volume of DMSO. For 6.05 mg of this compound, add 1 mL of DMSO.

-

Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved.

-

Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the vial in an ultrasonic water bath for short intervals (e.g., 5-10 minutes) until the solution is clear. Gentle heating to 37°C can also aid in dissolution.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month). For optimal stability at -80°C, storing under a nitrogen atmosphere is recommended.

Visualizing this compound's Mechanism and Preparation Workflow

Signaling Pathway of Integrin α4β1/α4β7 Inhibition by this compound

This compound acts as an antagonist to integrins α4β1 and α4β7, preventing their interaction with ligands like VCAM-1 and MAdCAM-1. This blockade disrupts the downstream signaling cascades that lead to leukocyte adhesion, migration, and activation, which are key events in the inflammatory process. The simplified signaling pathway is depicted below.

Experimental Workflow for this compound Stock Solution Preparation

The following diagram illustrates the step-by-step process for preparing a this compound stock solution in DMSO.

References

Valategrast: Solubility and Formulation for Cell Culture Experiments

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Valategrast, also known as R-411 free base, is a potent small molecule antagonist of the integrins α4β1 (Very Late Antigen-4, VLA-4) and α4β7. These integrins are cell surface receptors that play a critical role in leukocyte adhesion and trafficking to sites of inflammation. By blocking the interaction of these integrins with their ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin, this compound effectively inhibits the migration and recruitment of inflammatory cells. This mechanism of action makes this compound a compound of significant interest for research in inflammatory diseases such as asthma and inflammatory bowel disease.

This document provides detailed information on the solubility of this compound, protocols for its formulation and application in cell culture experiments, and an overview of its targeted signaling pathway.

Physicochemical and Solubility Data

This compound is a moderately sized organic molecule with the following properties:

| Property | Value |

| Synonyms | R-411 free base, UNII-06DM4KX7JG |

| Molecular Formula | C₃₀H₃₂Cl₃N₃O₄ |

| Molecular Weight | 604.95 g/mol [1] |

| Appearance | White to off-white solid |

Solubility Profile

This compound is practically insoluble in aqueous solutions. Its solubility in common solvents is summarized below. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.

| Solvent | Solubility | Notes |

| DMSO | 170 mg/mL (281.01 mM) | Ultrasonic treatment may be required to achieve complete dissolution.[1] |

| Water | Insoluble | - |

| Ethanol | Sparingly soluble | - |

Note on DMSO Usage in Cell Culture: While DMSO is an excellent solvent for this compound, it can be toxic to cells at higher concentrations. It is crucial to maintain the final concentration of DMSO in the cell culture medium at a non-toxic level, typically ≤ 0.1% . Some robust cell lines may tolerate up to 0.5%, but it is highly recommended to perform a vehicle control experiment to assess the effect of the final DMSO concentration on the specific cell line being used.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by competitively inhibiting the binding of the α4β1 and α4β7 integrins to their respective ligands on the endothelial cell surface and in the extracellular matrix. This disruption of cell adhesion is central to its anti-inflammatory properties.

Integrin engagement with its ligand initiates a cascade of intracellular signaling events, primarily through the activation of Focal Adhesion Kinase (FAK) and Src family kinases. This signaling pathway influences a variety of cellular processes, including cell survival, proliferation, migration, and cytoskeletal organization. By blocking the initial ligand-binding step, this compound prevents the activation of this downstream signaling cascade.

Figure 1. Simplified signaling pathway of α4β1/α4β7 integrin and the inhibitory action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.05 mg of this compound (Molecular Weight = 604.95 g/mol ).

-

Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock solution, add 1 mL of DMSO for every 6.05 mg of this compound.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for 5-10 minutes at room temperature.[1]

-

Once the this compound is completely dissolved, the stock solution is ready for use.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

General Protocol for this compound Treatment in Cell Culture

This protocol provides a general guideline for treating adherent or suspension cells with this compound. The optimal concentration of this compound should be determined experimentally for each cell line and assay.

Materials:

-

Cells of interest in culture

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

Sterile microcentrifuge tubes

-

Sterile serological pipettes and pipette tips

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a density that will allow for optimal growth during the experiment. Allow the cells to adhere and recover for 24 hours before treatment.

-

Preparation of Working Solutions:

-

Thaw the this compound stock solution and vehicle control (DMSO) at room temperature.

-

Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Crucially, ensure the final DMSO concentration in all wells (including the vehicle control) is identical and does not exceed 0.1%.

-

For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM this compound to 999 µL of medium). The final DMSO concentration will be 0.1%.

-

Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest concentration of this compound.

-

-

Cell Treatment:

-

Carefully remove the old medium from the cell culture plates.

-

Add the freshly prepared medium containing the desired concentrations of this compound or the vehicle control to the respective wells.

-

-

Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Assay: Following incubation, proceed with the desired cell-based assay (e.g., cell adhesion assay, migration assay, proliferation assay, or analysis of signaling pathways).

Suggested Experimental Workflow for a Cell Adhesion Assay

Figure 2. General workflow for an in vitro cell adhesion assay using this compound.